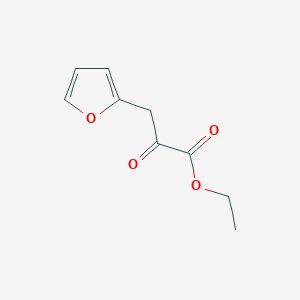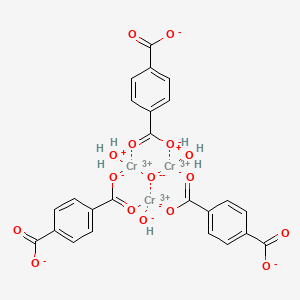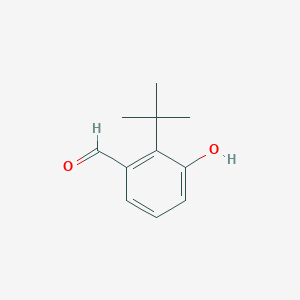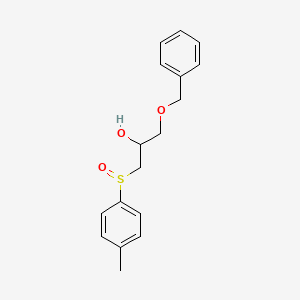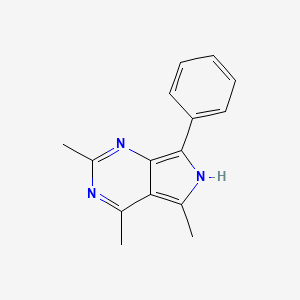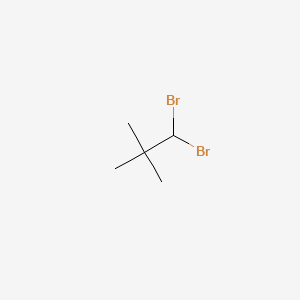
1,1-Dibromo-2,2-dimethylpropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dibromo-2,2-dimethylpropane is an organic compound with the molecular formula C5H10Br2. It is a colorless to pale yellow liquid that is primarily used in organic synthesis. The compound is also known by its IUPAC name, this compound .
Vorbereitungsmethoden
1,1-Dibromo-2,2-dimethylpropane can be synthesized through several methods. One common synthetic route involves the bromination of 2,2-dimethylpropane (neopentane) using bromine in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction typically proceeds as follows:
C5H12+Br2→C5H10Br2+H2Br
In industrial settings, the production of this compound may involve more efficient and scalable methods, often utilizing continuous flow reactors to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
1,1-Dibromo-2,2-dimethylpropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Elimination Reactions: Under strong basic conditions, the compound can undergo dehydrohalogenation to form alkenes.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrocarbons.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium tert-butoxide for elimination, and hydrogen gas with a palladium catalyst for reduction .
Wissenschaftliche Forschungsanwendungen
1,1-Dibromo-2,2-dimethylpropane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is utilized in the preparation of polymers and other advanced materials.
Pharmaceutical Research: It serves as a building block in the synthesis of potential drug candidates.
Chemical Biology: The compound is used in studies involving the modification of biomolecules.
Wirkmechanismus
The mechanism of action of 1,1-dibromo-2,2-dimethylpropane in chemical reactions typically involves the formation of reactive intermediates such as carbocations or radicals. These intermediates then undergo further transformations depending on the reaction conditions and reagents used. For example, in substitution reactions, the bromine atoms are replaced by nucleophiles, while in elimination reactions, the compound forms alkenes through the loss of hydrogen bromide .
Vergleich Mit ähnlichen Verbindungen
1,1-Dibromo-2,2-dimethylpropane can be compared with other similar compounds such as:
1,1-Dichloro-2,2-dimethylpropane: Similar in structure but contains chlorine atoms instead of bromine.
1,1-Diiodo-2,2-dimethylpropane: Contains iodine atoms and exhibits different reactivity due to the larger atomic size of iodine.
1,1-Dibromo-2,2-dimethylbutane: A longer carbon chain but similar bromine substitution pattern.
The uniqueness of this compound lies in its specific reactivity and the ease with which it can be transformed into various useful intermediates .
Eigenschaften
CAS-Nummer |
2443-91-6 |
|---|---|
Molekularformel |
C5H10Br2 |
Molekulargewicht |
229.94 g/mol |
IUPAC-Name |
1,1-dibromo-2,2-dimethylpropane |
InChI |
InChI=1S/C5H10Br2/c1-5(2,3)4(6)7/h4H,1-3H3 |
InChI-Schlüssel |
BQZKNPPVHYOJLR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


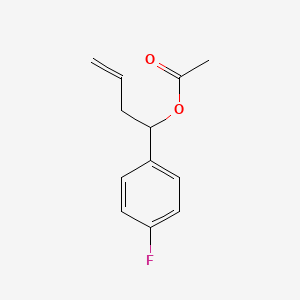
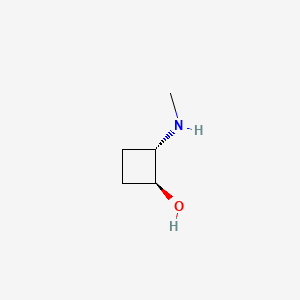
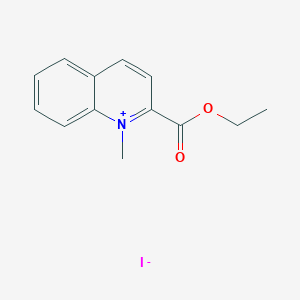
![(2S,4S)-2-Amino-4-[(4-methoxyphenyl)methyl]pentanedioic acid](/img/structure/B14013799.png)
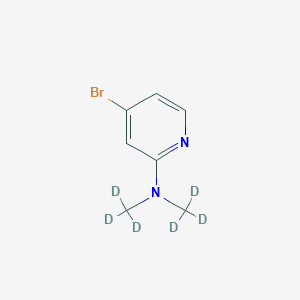
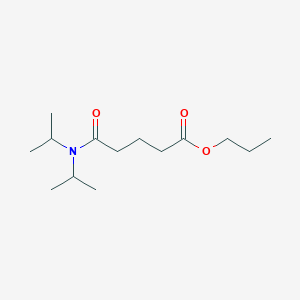

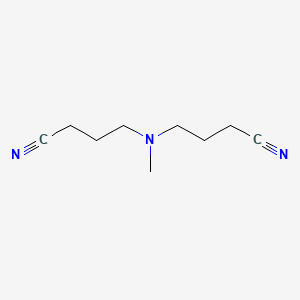
![2-(3-Fluorophenyl)-[3,4'-bipyridin]-6-amine](/img/structure/B14013838.png)
